molecular formula C24H52BrN B14770086 Tributyldodecylammonium bromide

Tributyldodecylammonium bromide

Cat. No.: B14770086
M. Wt: 434.6 g/mol
InChI Key: FGQQGDVRJUAQLN-UHFFFAOYSA-M
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Description

Tributyldodecylammonium bromide (C12H25N(C4H9)3Br) is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to three butyl (C4H9) groups and one dodecyl (C12H25) chain, with bromide as the counterion. QACs are widely used as surfactants, antimicrobial agents, and phase-transfer catalysts due to their amphiphilic nature. The hydrophobic dodecyl chain enhances lipid solubility, while the positively charged ammonium group facilitates interactions with negatively charged surfaces, such as bacterial cell membranes or organic substrates .

Properties

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

IUPAC Name

tributyl(dodecyl)azanium;bromide

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

FGQQGDVRJUAQLN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tributyldodecylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.

Major Products Formed

    Oxidation: Oxidized products may include various oxygenated derivatives.

    Reduction: Reduced products can include simpler amines.

    Substitution: Substituted products depend on the anion used in the reaction.

Scientific Research Applications

Tributyldodecylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tributyldodecylammonium bromide with structurally analogous QACs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Substituents Critical Micelle Concentration (CMC)* Key Applications
This compound C24H50BrN 448.56 Dodecyl (C12) Three butyl groups ~0.1–0.5 mM (estimated) Surfactant, biocidal agent
Trimethyldodecylammonium bromide C15H34BrN 308.35 Dodecyl (C12) Three methyl groups 15–20 mM DNA extraction, micelle studies
Hexadecyltrimethylammonium bromide C19H42BrN 364.45 Hexadecyl (C16) Three methyl groups 0.9–1.3 mM Nanomaterial synthesis, antimicrobial
Tetradecyltributylammonium bromide C26H56BrN 476.62 Tetradecyl (C14) Three butyl groups <0.1 mM (estimated) Phase-transfer catalysis
Dioctadecyldimethylammonium bromide C38H80BrN 654.93 Two octadecyl (C18) Two methyl groups ~0.01 mM Liposome preparation, gene delivery

*CMC values vary with temperature and solvent.

Key Differences and Trends

Alkyl Chain Length and Hydrophobicity :

  • Longer alkyl chains (e.g., hexadecyl or octadecyl) increase hydrophobicity, lowering CMC and enhancing membrane disruption in antimicrobial applications. This compound’s dodecyl chain offers moderate hydrophobicity, balancing solubility and surfactant efficiency .
  • Compounds with branched or bulky substituents (e.g., tributyl groups) exhibit reduced water solubility compared to methyl-substituted analogs .

Antimicrobial Efficacy :

  • Trimethyldodecylammonium bromide (C12, methyl groups) is less potent than hexadecyltrimethylammonium bromide (C16) due to shorter chain length . This compound’s butyl groups may enhance lipid bilayer penetration, improving biocidal activity compared to methyl-substituted QACs .

Thermodynamic Behavior :

  • QACs with multiple long chains (e.g., dioctadecyldimethylammonium bromide) form stable bilayers or vesicles, whereas single-chain QACs like this compound primarily form micelles .

Crystal and Solid-State Properties :

  • Ionic interactions and hydrogen bonding (e.g., N–H⋯Br in crystal structures) influence melting points and stability. This compound’s bulky substituents likely hinder close packing, resulting in lower melting points compared to linear analogs .

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